molecular formula C14H20O2 B14830793 2-(Cyclohexylmethyl)-6-methoxyphenol

2-(Cyclohexylmethyl)-6-methoxyphenol

Katalognummer: B14830793
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: DGJDCFBLDZSSJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohexylmethyl)-6-methoxyphenol: is an organic compound characterized by a cyclohexylmethyl group attached to a methoxyphenol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the Williamson Ether Synthesis , where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether . This reaction typically requires primary alkyl halides and strong bases like sodium hydride or potassium hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. These reactions are initiated by the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to yield the substituted benzene ring .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohexylmethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), Sulfonates (tosyl chloride, mesyl chloride)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohexylmethyl)-6-methoxyphenol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Cyclohexylmethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexylmethanol: A compound with a similar cyclohexylmethyl group but lacks the methoxyphenol structure.

    6-Methoxyphenol: Contains the methoxyphenol structure but lacks the cyclohexylmethyl group.

Uniqueness

2-(Cyclohexylmethyl)-6-methoxyphenol is unique due to the combination of the cyclohexylmethyl group and the methoxyphenol structure.

Eigenschaften

Molekularformel

C14H20O2

Molekulargewicht

220.31 g/mol

IUPAC-Name

2-(cyclohexylmethyl)-6-methoxyphenol

InChI

InChI=1S/C14H20O2/c1-16-13-9-5-8-12(14(13)15)10-11-6-3-2-4-7-11/h5,8-9,11,15H,2-4,6-7,10H2,1H3

InChI-Schlüssel

DGJDCFBLDZSSJV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1O)CC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.